N-(4-fluorobenzyl)-4-phenylbutanamide
Description
N-(4-Fluorobenzyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-fluorobenzyl group at the nitrogen atom and a phenyl group at the 4-position of the butanamide chain. Its molecular formula is C₁₇H₁₈FNO, with a molecular weight of 271.33 g/mol.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-16-11-9-15(10-12-16)13-19-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMZNXRKCARIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-phenylbutanamide typically involves the reaction of 4-fluorobenzylamine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-phenylbutanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Halogen Substitution
- N-(4-Chlorobenzyl)-4-phenylbutanamide : Replacing fluorine with chlorine increases molecular weight and lipophilicity (Cl has higher molar mass and hydrophobicity than F). Chlorinated analogs may exhibit stronger van der Waals interactions but reduced metabolic stability compared to fluorinated derivatives .
- N-Benzyl-4-phenylbutanamide : Lacking the 4-fluoro substituent, this compound demonstrates lower electronegativity and altered binding affinities due to the absence of fluorine’s electron-withdrawing effects .
Backbone and Substituent Modifications
- N-Benzyl-4-(4-fluorobenzenesulfonyl)butanamide : Replacing the phenyl group with a sulfonyl moiety introduces strong electron-withdrawing effects, increasing solubility in polar solvents but reducing passive diffusion across lipid bilayers .
Data Table: Key Comparative Features
Research Findings and Uniqueness
- Metabolic Stability : Fluorination at the benzyl position is associated with prolonged half-life in vivo, as demonstrated in fluorinated pyrazole derivatives .
- Selectivity : The 4-phenylbutanamide structure may reduce off-target effects compared to sulfonamide analogs, which often exhibit broader reactivity .
- Synthetic Accessibility : The absence of complex sulfonyl or heterocyclic groups (e.g., quinazoline) simplifies synthesis compared to more elaborate derivatives .
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